molecular formula C8H14N2O B13541249 (4aR,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one

(4aR,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one

Cat. No.: B13541249
M. Wt: 154.21 g/mol
InChI Key: UOYAAMWAJPWIIL-RNFRBKRXSA-N
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Description

(4aR,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one is a heterocyclic compound that belongs to the family of pyrrolopyridines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry . The structure of this compound includes a pyrrolo[3,4-b]pyridine core, which is a bicyclic system consisting of a pyrrole ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 1,3-diketones with 5-amino-pyrrole in the presence of glacial acetic acid can yield the desired pyrrolopyridine . Another approach involves the use of Ugi-3CR/aza Diels-Alder/N-acylation/aromatization cascade processes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4aR,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce fully saturated derivatives .

Scientific Research Applications

(4aR,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of (4aR,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4aR,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one is unique due to its specific substitution pattern and stereochemistry, which can influence its biological activity and chemical reactivity. Its methyl group at the 6-position and the specific configuration of the bicyclic system contribute to its distinct properties .

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

(4aR,7aS)-6-methyl-2,3,4,4a,7,7a-hexahydro-1H-pyrrolo[3,4-b]pyridin-5-one

InChI

InChI=1S/C8H14N2O/c1-10-5-7-6(8(10)11)3-2-4-9-7/h6-7,9H,2-5H2,1H3/t6-,7-/m1/s1

InChI Key

UOYAAMWAJPWIIL-RNFRBKRXSA-N

Isomeric SMILES

CN1C[C@@H]2[C@H](C1=O)CCCN2

Canonical SMILES

CN1CC2C(C1=O)CCCN2

Origin of Product

United States

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